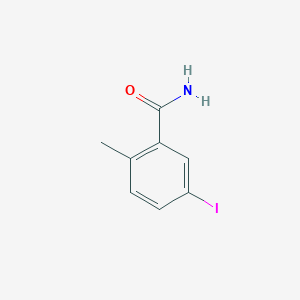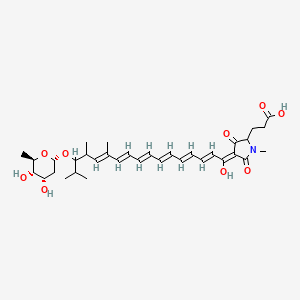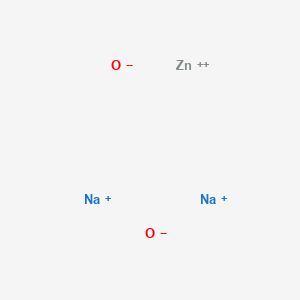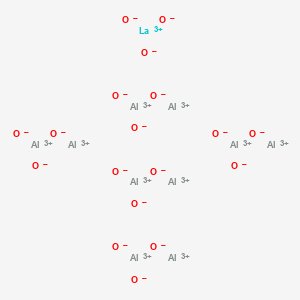
SILVER BIFLUORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver Bifluoride, also known as Silver Hydrogen Fluoride, is an inorganic compound with the molecular formula AgF2H . It appears as white crystals and is soluble in water . It is used to promote the photochemical conversion of carboxylic acid to alkyl fluoride .
Synthesis Analysis
Silver Bifluoride can be synthesized by ion-exchange of their chloride/bromide precursors with silver bifluoride . The synthesis should be performed under controlled conditions due to the corrosive and toxic nature of the reactants .Molecular Structure Analysis
The molecular weight of Silver Bifluoride is approximately 146.87 g/mol . It consists of silver (Ag), fluorine (F), and hydrogen (H) ions .Chemical Reactions Analysis
Silver Bifluoride has been used in various chemical reactions. For instance, it has been used in the synthesis of silver nanoparticles of different shapes and specific sizes . It has also been used in the SuFEx polycondensation .Physical And Chemical Properties Analysis
Silver Bifluoride is a white crystalline solid that is soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . It has a high Lewis acidity and physical properties such as high surface area, mesoporosity, and nanosize .Applications De Recherche Scientifique
- Silver nanoparticles (AgNPs) have unique chemical and physical properties such as high surface area, mesoporosity, and nanosize, which make them very versatile in nanotechnology .
- They are used in the creation of high surface area metal fluorides, which have a broad range of scientific and technical applications .
- AgNPs are used in the treatment of wastewaters, mainly for the removal of pollutants like pesticides, heavy metals, and microorganisms .
- They are used in catalytic wet air oxidation (CWAO) of organic pollutants .
- Ag-based quantum dots (QDs) are semiconductor nanomaterials with exclusive electrooptical properties ideally adaptable for various biotechnological, chemical, and medical applications .
- They are used for in vivo and in vitro fluorescent studies due to their ability to emit at the near-infrared (NIR) wavelength .
- AgNPs have great potential in a broad range of applications as antimicrobial agents, biomedical device coatings, drug-delivery carriers, imaging probes, and diagnostic and optoelectronic platforms .
- They are used in the prevention, treatment, diagnosis, and control of disease .
- AgNPs are used in environmental remediation due to their antimicrobial properties .
- They are used in the removal of contaminants from wastewater bodies .
Nanotechnology
Wastewater Treatment
Bioimaging
Biomedicine
Environmental Processes
Medicinal Biotechnology
- Silver nanoparticles exhibit excellent catalytic activity in various reactions due to their high surface area and unique electronic properties .
- They are used in the catalysis of various organic reactions, including oxidation, reduction, and coupling reactions .
- Silver nanoparticles are used in the electronics industry due to their excellent electrical conductivity .
- They are used in conductive inks, pastes, and fillers for printed electronics .
- Silver nanoparticles are used in the development of various sensors due to their unique optical properties .
- They are used as biological tags in biosensors, assays, and quantitative detection .
- Silver nanoparticles have magnificent disinfectant properties and are used in environmental hygiene and sterilization .
- They are used in household applications such as pesticides and wastewater treatment .
- Silver nanoparticles have unique optical properties and are used in various optical applications .
- They are used in metal-enhanced fluorescence and surface-enhanced Raman scattering .
Catalysis
Electronics
Sensors
Disinfectants
Optical Applications
Bioimaging
- The recently developed fluorolytic sol-gel route to metal fluorides opens a very broad range of both scientific and technical applications .
- The introduction of a second or even a third metal into these new compounds allows for further functionalization, resulting in unlimited new compounds with high impact on applications in catalysis, optics, sensing, up- and downconversion, electrode materials, and many others .
- Silver-based quantum dots (QDs) are semiconductor nanomaterials with exclusive electrooptical properties ideally adaptable for various biotechnological, chemical, and medical applications .
- They have become a promising luminescent functional material for in vivo and in vitro fluorescent studies due to their ability to emit at the near-infrared (NIR) wavelength .
Safety And Hazards
Propriétés
Numéro CAS |
12249-52-4 |
|---|---|
Nom du produit |
SILVER BIFLUORIDE |
Formule moléculaire |
AgF2H |
Poids moléculaire |
146.87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[a]pyrido[1',2':1,2]imidazo[4,5-c]phenazine](/img/structure/B1143916.png)



